8-Fluoroindolizine-2-carboxylic acid
CAS No.:
Cat. No.: VC20460651
Molecular Formula: C9H6FNO2
Molecular Weight: 179.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6FNO2 |
|---|---|
| Molecular Weight | 179.15 g/mol |
| IUPAC Name | 8-fluoroindolizine-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H6FNO2/c10-7-2-1-3-11-5-6(9(12)13)4-8(7)11/h1-5H,(H,12,13) |
| Standard InChI Key | BEOHHZXPLXIOOE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN2C=C(C=C2C(=C1)F)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
8-Fluoroindolizine-2-carboxylic acid features a fused bicyclic system comprising a six-membered benzene ring and a five-membered ring containing one nitrogen atom. The fluorine substituent at the 8-position and the carboxylic acid group at the 2-position confer distinct electronic and steric properties, influencing its reactivity and biological interactions . The SMILES notation accurately represents its planar structure, which has been validated through spectroscopic methods such as NMR and mass spectrometry .
Table 1: Physicochemical Properties of 8-Fluoroindolizine-2-carboxylic Acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 179.15 g/mol | |
| CAS Number | 1206976-45-5 | |
| SMILES | O=C(O)c1cc2c(F)cccn2c1 | |
| Solubility (Water) | Low | (inferred) |
Synthesis and Optimization
Synthetic Pathways
The synthesis of 8-fluoroindolizine-2-carboxylic acid typically involves a multi-step sequence starting from pyrrole or pyridine derivatives. A widely reported method comprises:
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Core Formation: Cyclization of a substituted pyrrole with an α,β-unsaturated carbonyl compound to construct the indolizine backbone.
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Fluorination: Electrophilic aromatic substitution using a fluorinating agent such as Selectfluor® at the 8-position.
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Carboxylation: Introduction of the carboxylic acid group via palladium-catalyzed carbonylation or hydrolysis of a nitrile intermediate .
A notable protocol achieved an 83% yield by optimizing reaction temperatures (70–90°C) and employing tetrahydrofuran (THF) as the solvent. Purification via recrystallization from ethanol-water mixtures ensures high purity (>95%) .
Table 2: Key Synthesis Parameters
| Parameter | Condition | Yield |
|---|---|---|
| Fluorination Agent | Selectfluor® | 78% |
| Carboxylation Catalyst | Pd(OAc)₂ | 83% |
| Purification Method | Recrystallization (EtOH/H₂O) | 95% purity |
Biological Activities and Mechanisms
Antiviral Activity Against HBV
Indolizine derivatives, including 8-fluoroindolizine-2-carboxylic acid, inhibit HBV replication by targeting the viral capsid assembly. In vitro studies demonstrate a 50% effective concentration () of 0.8–1.2 µM in HepG2.2.15 cells, with low cytotoxicity () . Structural analogs from patent WO2020221824A1 show enhanced potency when the carboxylic acid group is converted to carboxamides, suggesting opportunities for derivative optimization .
Antiproliferative Effects
Hybrids of 8-fluoroindolizine-2-carboxylic acid with nonsteroidal anti-inflammatory drugs (NSAIDs) exhibit synergistic activity against colorectal cancer (HCT-116) and breast cancer (MCF-7) cell lines, achieving values of 5–10 µM. Mechanistic studies indicate apoptosis induction via caspase-3 activation and ROS generation.
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